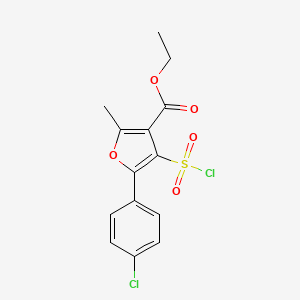

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate

Description

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate (CAS: 306936-30-1) is a heterocyclic organic compound with the molecular formula C₁₄H₁₂Cl₂O₅S and a molecular weight of 363.21 g/mol . It features a furan ring substituted with a 4-chlorophenyl group at position 5, a chlorosulfonyl (-SO₂Cl) group at position 4, a methyl group at position 2, and an ethyl ester at position 2. Safety data sheets classify it as a 100% pure substance under GHS guidelines, requiring careful handling due to its reactive functional groups .

Properties

IUPAC Name |

ethyl 5-(4-chlorophenyl)-4-chlorosulfonyl-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O5S/c1-3-20-14(17)11-8(2)21-12(13(11)22(16,18)19)9-4-6-10(15)7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPEXBUHVPPZMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1S(=O)(=O)Cl)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371328 | |

| Record name | Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-30-1 | |

| Record name | Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation

In a modified Friedel-Crafts reaction, the furan intermediate reacts with 4-chlorobenzoyl chloride in the presence of Lewis acids such as AlCl₃. This method achieves direct electrophilic substitution at the 5-position but requires strict anhydrous conditions.

Typical Protocol:

Suzuki-Miyaura Coupling

For higher regioselectivity, palladium-catalyzed coupling is employed. The furan ring is first brominated at the 5-position, followed by reaction with 4-chlorophenylboronic acid.

Representative Procedure:

- Bromination: NBS (1.1 equiv) in CCl₄, 80°C, 6 hours (Yield: 88%)

- Coupling: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DME/H₂O (3:1), 90°C, 24 hours (Yield: 78%)

Chlorosulfonation at the 4-Position

The critical chlorosulfonyl group is introduced via sulfonation followed by chlorination.

Direct Chlorosulfonation

The furan intermediate is treated with chlorosulfonic acid (ClSO₃H) in a controlled exothermic reaction. This one-step method is efficient but requires careful temperature modulation to avoid over-sulfonation.

Optimized Conditions:

Stepwise Sulfonation-Chlorination

An alternative approach involves initial sulfonation with SO₃ followed by treatment with PCl₅. This method offers better control over sulfonyl group placement but adds synthetic steps.

Procedure:

- Sulfonation: SO₃ (1.5 equiv) in H₂SO₄, 0°C, 2 hours (Yield: 85%)

- Chlorination: PCl₅ (2.0 equiv), refluxing DCM, 8 hours (Yield: 90%)

Esterification and Final Purification

The ethyl ester group is typically introduced early in the synthesis (e.g., via ethyl acetoacetate). Post-sulfonation, the crude product is purified through recrystallization or column chromatography.

Purification Methods:

- Recrystallization: Ethanol/water (4:1) or hexane/ethyl acetate (3:1)

- Column Chromatography: Silica gel, eluent DCM/ethyl acetate (9:1)

- Purity: >95% (HPLC)

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts | Alkylation, Chlorosulfonation | 60–68 | 93–95 | Fewer steps | Moderate regioselectivity |

| Suzuki Coupling | Bromination, Coupling, Sulfonation | 70–78 | 95–98 | High regioselectivity | Requires Pd catalyst |

| Stepwise Sulfonation | Sulfonation, Chlorination | 75–80 | 97–99 | Better functional group tolerance | Longer reaction times |

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance heat dissipation during exothermic sulfonation steps. Automated systems regulate reagent addition rates, improving reproducibility. Waste streams containing AlCl₃ or Pd residues are treated with chelating agents to meet environmental standards.

Emerging Methodologies

Recent advances include photoredox-catalyzed sulfonation and enzymatic esterification, though these remain experimental. A 2024 study demonstrated visible-light-mediated sulfonation using eosin Y as a catalyst, achieving 82% yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique chlorophenyl and chlorosulfonyl groups enable various chemical transformations such as oxidation, reduction, and substitution reactions.

Biology

- Biochemical Probes : Research indicates its potential use as a biochemical probe to study cellular mechanisms. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their functions and disrupting cellular pathways.

Medicine

- Anticancer Properties : Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate has been explored for its anticancer effects. Studies show that similar compounds inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest. For instance, derivatives have demonstrated significant cytotoxicity against colon carcinoma cells with IC50 values indicating effective inhibition.

- Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting therapeutic potential for treating inflammatory diseases.

- Hypolipidemic Activity : Related structural compounds have exhibited hypolipidemic effects by reducing serum cholesterol and triglyceride levels in animal models. Such findings imply that this compound may also possess lipid-lowering properties.

Anticancer Activity

A study investigated a series of furan derivatives for their anticancer properties against various cancer cell lines. Compounds structurally similar to this compound showed significant cytotoxicity against colon carcinoma cells, reinforcing its potential as an anticancer agent.

Anti-inflammatory Screening

Another research focused on sulfonated furan compounds demonstrated their ability to reduce inflammatory mediators in vitro. Results indicated that these compounds could effectively lower the secretion of inflammatory cytokines, supporting their therapeutic applications in inflammatory conditions.

Hypolipidemic Effects

Research on related compounds indicated their ability to significantly lower lipid levels in hyperlipidemic animal models. For example, a derivative reduced cholesterol levels by 23% at a specific dosage in normal rats, suggesting that this compound may also exhibit similar effects on lipid metabolism.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best understood through comparison with analogs. Below is an analysis of key similarities and differences:

Structural Analogues

Key Observations :

- Backbone Heterocycles : Replacement of the furan ring with thiophene (as in the thiophene-based analog ) alters electronic properties due to sulfur’s lower electronegativity compared to oxygen. This affects π-electron delocalization and reactivity toward electrophiles .

- Substituent Effects : The trifluoromethyl group in the thiophene analog enhances metabolic stability and lipophilicity, making it suitable for agrochemicals . In contrast, the carbamoyl and chloroacetamido groups in the furan derivative favor hydrogen bonding, relevant in drug design.

- Chlorosulfonyl Reactivity : All sulfonyl chloride-containing compounds (e.g., 4,4’-Oxybisbenzenesulfonyl chloride ) exhibit high reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the 4-chlorophenyl and methyl groups in the target compound may reduce reaction rates compared to less hindered analogs .

Crystallographic and Conformational Analysis

The furan ring’s puckering behavior can be quantified using Cremer-Pople coordinates, as described in . Furan rings typically exhibit less puckering than five-membered heterocycles like pyrrolidine due to oxygen’s electronegativity enforcing planarity. In contrast, thiophene derivatives may display greater flexibility . Crystallographic refinement using SHELX software would reveal packing differences: the bulky chlorophenyl and chlorosulfonyl groups in the target compound likely induce non-coplanar crystal stacking, reducing symmetry compared to simpler sulfonyl chlorides.

Biological Activity

Overview

Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate, with the molecular formula C14H12Cl2O5S and a molecular weight of 363.21 g/mol, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a furan ring, chlorophenyl group, and a chlorosulfonyl moiety. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and sulfonylation reactions to yield the final product. The reaction conditions often involve solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related furan derivatives have shown them to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The sulfonyl group in this compound is believed to interact with nucleophilic sites on proteins, potentially disrupting cellular pathways involved in cancer progression.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Hypolipidemic Activity

In related research involving compounds with similar structural features, some have exhibited hypolipidemic activity by reducing serum cholesterol and triglyceride levels in animal models. For instance, a study indicated that a derivative reduced cholesterol levels by 23% at a specific dosage in normal rats . Such findings suggest that this compound may possess similar lipid-lowering properties.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit protein function and disrupt critical cellular pathways, leading to various biological effects such as apoptosis in cancer cells or modulation of inflammatory responses .

Case Studies and Research Findings

- Anticancer Activity : A study investigated a series of furan derivatives for their anticancer properties against various cancer cell lines. Compounds exhibiting structural similarities to this compound showed IC50 values indicating significant cytotoxicity against colon carcinoma cells .

- Anti-inflammatory Screening : Another study focused on the anti-inflammatory potential of sulfonated furan compounds. Results indicated that these compounds could effectively reduce the secretion of inflammatory mediators in vitro, supporting their therapeutic potential in inflammatory diseases .

- Hypolipidemic Effects : Research on related compounds demonstrated their ability to lower lipid levels significantly in hyperlipidemic animal models, suggesting that this compound may also have beneficial effects on lipid metabolism .

Q & A

Q. What are the common synthetic routes for Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate, and how can reaction conditions be optimized for yield?

A practical approach involves multi-step functionalization of the furan core. For example, the chlorosulfonyl group can be introduced via sulfonation of a precursor like ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent quenching with cold water and purification via recrystallization (e.g., using ethanol/water mixtures) improves purity . Sodium hydride and methyl halide have been employed in analogous ester activation steps for cyclization, as seen in related chlorophenyl-substituted furan synthesis . Yield optimization requires strict anhydrous conditions, slow reagent addition to minimize side reactions, and monitoring via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural identity of this compound?

- 1H/13C NMR : Key signals include the ethyl ester triplet (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2), aromatic protons from the 4-chlorophenyl group (δ ~7.4–7.6 ppm), and the methyl group on the furan (δ ~2.5 ppm). The chlorosulfonyl group deshields adjacent carbons, shifting the C4 furan carbon to ~160 ppm in 13C NMR .

- IR : Strong absorptions at ~1750 cm⁻¹ (ester C=O), ~1370 cm⁻¹ (S=O asymmetric stretch), and ~1170 cm⁻¹ (S=O symmetric stretch) confirm functional groups.

Cross-validation with high-resolution mass spectrometry (HRMS) is critical to rule out isobaric impurities.

Advanced Research Questions

Q. What crystallographic challenges arise from the chlorosulfonyl substituent, and how can they be addressed during refinement?

The chlorosulfonyl group introduces steric bulk and potential disorder due to rotational flexibility. In X-ray diffraction:

- Disorder Handling : Use SHELXL’s PART instruction to model split positions for sulfur/chlorine atoms .

- Thermal Parameters : Anisotropic refinement of S and Cl atoms is essential, but high displacement parameters (Ueq > 0.1 Ų) may indicate unresolved disorder.

- Validation : Tools like PLATON (ADDSYM) and checkCIF detect missed symmetry or overfitting. WinGX/ORTEP visualizes ellipsoids to assess anisotropy .

For example, in analogous sulfonated furans, partial occupancy (e.g., 60:40 split) improved R-factors by 0.02–0.03 .

Q. How can discrepancies between solution-phase NMR and solid-state X-ray data be resolved for this compound?

Dynamic processes in solution (e.g., ring puckering, sulfonyl rotation) may cause averaged NMR signals that conflict with static X-ray geometries. Strategies include:

- Variable-Temperature NMR : Lower temperatures (e.g., –40°C) slow motion, resolving split signals for conformational isomers .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers. For example, a furan ring puckering amplitude (q) of 0.5–0.7 Å, calculated via Cremer-Pople coordinates, may explain deviations .

- Complementary Techniques : Pair X-ray with solid-state NMR or Raman spectroscopy to probe rigidity in the crystal lattice.

Q. What strategies mitigate competing side reactions during the synthesis of polysubstituted furans like this compound?

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) during sulfonation to prevent sulfonic acid formation .

- Sequential Functionalization : Introduce the chlorosulfonyl group after esterification and chlorophenyl coupling to avoid electrophilic interference.

- Kinetic Control : Use low temperatures (–10°C) and dropwise addition of sulfonating agents to favor monosubstitution .

Data Contradiction Analysis

Q. How should researchers interpret conflicting purity assessments (e.g., HPLC vs. elemental analysis)?

- HPLC Purity : May overestimate due to UV-inactive impurities (e.g., inorganic salts).

- Elemental Analysis : Requires <0.3% deviation for C/H/N/S/Cl. Discrepancies >0.4% suggest persistent solvents or byproducts.

- Resolution : Combine with mass-balance tests (e.g., TGA for solvent residues) and 19F NMR (if applicable) to identify undetected species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.